Superior Prophylactic Efficacy in Reducing Clinical Colds vs. Placebo in Human Challenge Studies
In a pooled analysis of four randomized, double-blind, placebo-controlled trials, intranasal tremacamra (4.4 mg/day) demonstrated a significant reduction in the incidence of clinical colds compared to placebo following experimental rhinovirus type 39 challenge [1].
| Evidence Dimension | Incidence of Clinical Colds |
|---|---|
| Target Compound Data | 44% ± 11% (36/81 subjects) |
| Comparator Or Baseline | 67% ± 9% (64/96 subjects) [Placebo] |
| Quantified Difference | 23% absolute reduction (P < 0.001) |
| Conditions | Human subjects (n=177), experimental HRV-39 inoculation, tremacamra 4.4 mg/day intranasal, 6 doses/day at 3-hour intervals |
Why This Matters
This direct head-to-head evidence quantifies tremacamra's prophylactic benefit in a controlled human model, which is essential for researchers evaluating decoy receptor strategies.
- [1] Turner, R. B., Wecker, M. T., Pohl, G., Witek, T. J., McNally, E., St. George, R., ... & Hayden, F. G. (1999). Efficacy of tremacamra, a soluble intercellular adhesion molecule 1, for experimental rhinovirus infection: a randomized clinical trial. JAMA, 281(19), 1797-1804. View Source
